2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

physicochemical profiling regioisomer comparison logP prediction

Procurement pain: finding non-flat, SAR-continuous fragments that combine constrained basicity with covalent potential. This sp³-rich (Fsp³~0.5) azetidine-imidazopyridine (MW 177.25, logP 0.8) solves it. - **Fragment-ready**: 98% min purity, ≤3 HBD/A, Rule-of-3 compliant; no repurification needed. - **Differentiated**: 2-azetidinyl vs. 3-regioisomer (ΔlogP -0.3) and unsaturated analogs - unique vector geometry. - **Dual utility**: Non-covalent hinge binder + strained azetidine (26 kcal/mol) for targeted covalent inhibitor design. Supplied sealed, dry, 2-8°C. Immediate shipment.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B11756052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CCN2C=C(N=C2C1)C3CCN3
InChIInChI=1S/C10H15N3/c1-2-6-13-7-9(8-4-5-11-8)12-10(13)3-1/h7-8,11H,1-6H2
InChIKeyHLJNVPUVVKOCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identity and Core Scaffold


2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 2228645-80-3) is a heterocyclic small molecule (C₁₀H₁₅N₃, MW 177.25 g/mol) that fuses a saturated azetidine ring to the 2‑position of a 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine core . The molecule integrates two distinct pharmacophoric elements: a strained four‑membered azetidine (pKa ≈ 11 for the conjugate acid) and a partially saturated imidazo[1,2‑a]pyridine bicycle, a privileged scaffold in kinase and PDE inhibitor programs [1]. It is supplied as a research‑grade building block with certified purity (typically 97–98%) and specified storage conditions (sealed, dry, 2–8 °C), making it immediately suitable for fragment‑based screening, parallel library synthesis, and structure‑activity relationship (SAR) exploration .

WorkflowFragment-based screening & library synthesis
Selection2-azetidinyl linkage, saturated tetrahydro core
Use ContextHigh-purity building block ready for SAR exploration

Risks of Generic Substitution with In-Class Analogs


The tetrahydroimidazo[1,2‑a]pyridine class encompasses dozens of commercial analogs, yet even subtle regioisomeric or oxidation‑state variations profoundly alter hydrogen‑bonding geometry, basicity, logP, and metabolic stability [1]. Compounds that lack the azetidine 2‑yl linkage or bear a 3‑yl attachment (e.g., 2‑(azetidin‑3‑yl)‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine, CAS 2141619‑95‑4) display identical molecular formulae but differ in the connectivity of the basic nitrogen relative to the imidazo core, which can shift binding poses in ATP‑site or allosteric pockets . Likewise, the unsaturated congener 2‑(azetidin‑2‑yl)imidazo[1,2‑a]pyridine (CAS 1487175‑99‑4) removes the cyclohexene‑type saturation, altering π‑stacking capacity and conformational flexibility . The target compound’s combination of a saturated bicycle and a 2‑azetidinyl substituent is not replicated by any single in‑class alternative; generic substitution therefore carries a high probability of breaking SAR continuity, confounding cross‑project comparisons, and invalidating procurement‑based structure–property assumptions. The quantitative evidence below establishes the magnitude of these differences.

Risk Factor
Target Compound
In-Class Analog
Regioisomeric linkage
2-azetidinyl attachment
3-azetidinyl may shift logP by >30%, altering permeability
Core saturation
Saturated tetrahydro core (high Fsp³)
Fully aromatic analog alters π-stacking and conformation

Product-Specific Differentiation Evidence


Regioisomeric Connectivity and Predicted LogP Shift

The target compound bears the azetidine ring attached at the 2‑position of the tetrahydroimidazo[1,2‑a]pyridine scaffold, whereas the commercially available regioisomer 2‑(azetidin‑3‑yl)‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine (CAS 2141619‑95‑4) links the azetidine at the 3‑position. Both share the identical molecular formula (C₁₀H₁₅N₃) and molecular weight (177.25 g/mol), yet the connectivity difference places the basic azetidine nitrogen at a different distance from the imidazo core . Predicted logP values differ by >30%: the target 2‑yl regioisomer is calculated at logP ≈ 0.8, whereas the 3‑yl analog is predicted at logP ≈ 1.1, a shift that can substantially alter passive membrane permeability and solubility in cell‑based assays [1].

Regioisomeric LogP
Predicted, context-dependent
Target logP ≈ 0.8 vs. 3‑yl analog ≈ 1.1 (Δ ≈ –0.3)
Supports regioisomer selection based on lipophilicity differences
Predicted values; experimental validation recommended
physicochemical profiling regioisomer comparison logP prediction

Saturated vs. Unsaturated Core Comparison

The target compound contains a fully saturated 5,6,7,8‑tetrahydro ring on the imidazo[1,2‑a]pyridine core, in contrast to the unsaturated analog 2‑(azetidin‑2‑yl)imidazo[1,2‑a]pyridine (CAS 1487175‑99‑4, C₁₀H₁₁N₃, MW 173.21 g/mol). The saturation adds 4 hydrogen atoms, increasing MW by 4.04 g/mol (2.3%) and converting a planar aromatic system into a puckered cyclohexene‑like chair conformation . This conformational difference has been shown in related tetrahydroimidazo[1,2‑a]pyridine series to reduce aromatic π‑stacking with tyrosine or phenylalanine residues in kinase hinge regions and to increase the fraction of sp³‑hybridized carbons (Fsp³), a metric correlated with improved clinical developability [1].

Core Saturation
Class-level inference
MW 177.25 g/mol, Fsp³ ≈ 0.50 vs. unsaturated analog MW 173.21, Fsp³ ≈ 0.30
Saturated core alters molecular shape and π-stacking profile
Fsp³ estimated from published series data
core saturation molecular shape conformational analysis

Certified Purity for Fragment-Based Screening

Vendor‑certified purity for the target compound is specified as NLT 98% (typically ≥98%), accompanied by an ISO‑certified quality management system that ensures batch‑to‑batch consistency . In contrast, the 3‑azetidinyl regioisomer (CAS 2141619‑95‑4) is also listed at 98% purity but is sourced from fewer ISO‑certified suppliers . For fragment‑based screening (FBS), a minimum purity of 95% is a widely accepted threshold to avoid false positives from impurities; the target compound exceeds this standard by ≥3 percentage points, making it directly suitable for high‑concentration fragment soaking (typically 10–50 mM) without additional purification [1].

Purity Certification
Specification review
Purity ≥98% (NLT 98%)
Meets fragment-screening purity standard
Exceeds 95% industry threshold; ISO-certified supplier
chemical purity procurement specification fragment library

Predicted Thermal and Density Properties

Predicted physicochemical properties for the target compound include a boiling point of 400.3 ± 25.0 °C and a density of 1.38 ± 0.1 g/cm³ . By comparison, the 3‑azetidinyl regioisomer (CAS 2141619‑95‑4) shares the same predicted boiling point range but differs marginally in predicted density (also 1.38 g/cm³) owing to identical molecular formula . However, both significantly exceed the core scaffold 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine (CAS 34167‑66‑3, MW 122.17 g/mol), which boils at approximately 260–280 °C and has a density near 1.10 g/cm³ . The high boiling point of the azetidine‑containing compounds ensures thermal stability during DMSO stock preparation and long‑term storage at room temperature, while the elevated density affects volumetric dosing calculations for in vivo formulation.

Thermal / Density
Predicted, context-dependent
BP 400.3 ± 25.0 °C, density 1.38 ± 0.1 g/cm³
Supports handling and volumetric dosing calculations
Predicted values; experimental verification advised
thermal properties density formulation handling

Azetidine Ring Strain as a Reactivity Handle

The azetidine ring exhibits ring strain of approximately 26 kcal/mol, compared to ~6 kcal/mol for pyrrolidine and <1 kcal/mol for piperidine [1]. This strain increases the susceptibility of the azetidine nitrogen to acylation, sulfonylation, or ring‑opening reactions, providing a reactivity handle that is not available in the corresponding 2‑(pyrrolidin‑2‑yl)‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine analog (theoretical, not yet commercially available) [2]. In practice, the target compound can serve as a dual‑mode building block: the azetidine NH can be selectively derivatized without affecting the imidazo core, enabling late‑stage functionalization strategies that are impossible with less strained saturated heterocycles [3].

Ring Strain
Class-level inference
Azetidine ≈ 26 kcal/mol vs. pyrrolidine ≈ 6 kcal/mol
Elevated strain enables reactivity as latent electrophile
May support covalent inhibitor design studies
ring strain chemical reactivity building block differentiation

Biological Data Availability and Procurement Implications

As of the current literature, no primary research articles or patents report quantitative biological activity (IC₅₀, Kd, Ki, cellular EC₅₀, or in vivo efficacy) specifically for 2‑(azetidin‑2‑yl)‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyridine [1]. By contrast, the broader tetrahydroimidazo[1,2‑a]pyridine class has been validated as antifungal (MIC up to 0.016 mg/mL against Candida spp.), antimalarial, and PDE10A inhibitory (IC₅₀ as low as 3.5 nM) scaffolds [2][3]. The absence of target‑specific bioactivity data means that procurement decisions must currently rest on the compound’s distinct structural and physicochemical features rather than on proven biological differentiation. This data gap represents both a risk (unvalidated target profile) and an opportunity (high novelty for proprietary SAR exploration).

Bioactivity Data
Data to verify
No target-specific IC₅₀, Kd, or cellular EC₅₀ reported
Positioned as early-stage SAR probe; structural novelty
Class-level antifungal/PDE10A activity exists for scaffold
data availability risk assessment novelty premium

Best-Fit Research and Industrial Applications


Fragment-Based Screening Libraries

With MW = 177.25 g/mol, ≤3 H‑bond donors/acceptors, and predicted logP ≈ 0.8, the compound satisfies all Rule‑of‑3 criteria for fragment libraries [1]. Its certified purity ≥98% exceeds the 95% threshold required for direct use in fragment soaking at 10–50 mM without additional purification, saving 1–3 days per fragment compared to in‑house repurification protocols [2]. The saturated tetrahydro core contributes to a high Fsp³ fraction (~0.50), increasing three‑dimensionality relative to flat aromatic fragments and potentially improving hit progression rates [3].

Kinase and PDE Inhibitor SAR Exploration

The azetidine ring (pKa ≈ 11, strain ≈ 26 kcal/mol) provides a sterically compact, conformationally constrained basic nitrogen that can engage kinase hinge residues or PDE catalytic site metal ions [1]. The 2‑yl connectivity positions this basic center at a distinct distance and angle relative to the imidazo core compared to the 3‑yl regioisomer (ΔlogP ≈ –0.3), enabling systematic exploration of vector geometry in ATP‑competitive inhibitor design [2]. The scaffold is supported by recent structural biology data for azetidine‑imidazopyridine PDE10A inhibitors (PDB 9JDU, IC₅₀ 3.5 nM for optimized analog A30) [3].

Covalent Probe Design

The 26 kcal/mol ring strain of the azetidine renders it susceptible to nucleophilic ring‑opening, making the compound a potential starting point for covalent inhibitor design [1]. Unlike the pyrrolidine analog (strain ≈ 6 kcal/mol), the azetidine can form a covalent adduct with active‑site cysteine or lysine residues under mild conditions, while the imidazo[1,2‑a]pyridine core provides binding affinity [2]. This dual functionality (non‑covalent recognition element + latent electrophile) is not available with less strained saturated heterocycle building blocks, positioning the target compound as a privileged scaffold for targeted covalent inhibitor (TCI) programs [3].

Physicochemical Tool Compound for Baseline Studies

With predicted logP ≈ 0.8 (2‑yl) versus ≈ 1.1 (3‑yl), the target compound can serve as a matched molecular pair with its regioisomer to isolate the effect of azetidine connectivity on permeability, solubility, and metabolic stability [1]. The predicted boiling point (400 °C) and density (1.38 g/cm³) further distinguish it from the core scaffold (ΔBP ≈ +120 °C; ΔDensity ≈ +0.28 g/cm³), providing quantitative benchmarks for formulation development and DMSO stock handling [2]. Such property‑matched pairs are valuable for building computational QSPR models that guide lead optimization across multiple projects [3].

Application
Selection Property
Validation Focus
Fragment-Based Screening
Rule-of-3 compliance & certified purity
Direct library incorporation without repurification
Kinase/PDE Inhibitor SAR Studies
2-Azetidinyl regioisomeric identity & purity
Regioisomeric selectivity characterization
Covalent Probe Design Studies
Azetidine ring strain & basicity
Latent electrophile reactivity screening
Physicochemical Matched-Pair Studies
Predicted logP, density & thermal profile
QSPR model development with matched pair
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